molecular formula C17H20FN5O3 B2941949 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1021262-56-5

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2941949
CAS No.: 1021262-56-5
M. Wt: 361.377
InChI Key: QTKIEELDQQPLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Polyamide Research

The synthesis of complex polyamides incorporating uracil and adenine groups, including 4-aminomethylbenzylamine and piperazine, is an area of research interest. This includes studies on polycondensation with diamines like piperazine, yielding water-soluble polyamides with molecular weights ranging approximately from 1000–5000 (Hattori & Kinoshita, 1979).

Novel Synthesis of Benzodifuranyl Compounds

Research has been conducted on synthesizing novel benzodifuranyl and other heterocyclic compounds using various esters and piperazine. These compounds have been evaluated for COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some showing significant efficacy (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Application in Cancer Research

In cancer research, compounds structurally related to 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide have shown promise. For example, a study found that a similar compound induced apoptosis in cancer cells, downregulated Bcl-2 protein levels, and caused G2/M cell cycle arrest. This compound also exhibited potent anti-growth activity in drug-resistant cancer cells (Lee et al., 2013).

Pharmaceutical Applications

In the pharmaceutical field, research has focused on the synthesis of various carboxamide compounds with potential antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and evaluated for its in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-7-9-23(10-8-22)17(24)19-13-6-4-3-5-12(13)18/h3-6,11H,7-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIEELDQQPLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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